molecular formula C10H10ClFN2O3S B2535652 3-chloro-4-fluoro-N-(5-oxopyrrolidin-3-yl)benzenesulfonamide CAS No. 1396858-68-6

3-chloro-4-fluoro-N-(5-oxopyrrolidin-3-yl)benzenesulfonamide

Cat. No.: B2535652
CAS No.: 1396858-68-6
M. Wt: 292.71
InChI Key: QNGMLSKROWSFKA-UHFFFAOYSA-N
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Description

3-Chloro-4-fluoro-N-(5-oxopyrrolidin-3-yl)benzenesulfonamide is a benzenesulfonamide derivative characterized by a pyrrolidinone ring linked to a substituted aromatic sulfonamide core. The 5-oxopyrrolidin-3-yl moiety introduces conformational rigidity and hydrogen-bonding capabilities, which may optimize interactions with enzymatic active sites.

Properties

IUPAC Name

3-chloro-4-fluoro-N-(5-oxopyrrolidin-3-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClFN2O3S/c11-8-4-7(1-2-9(8)12)18(16,17)14-6-3-10(15)13-5-6/h1-2,4,6,14H,3,5H2,(H,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNGMLSKROWSFKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CNC1=O)NS(=O)(=O)C2=CC(=C(C=C2)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClFN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-4-fluoro-N-(5-oxopyrrolidin-3-yl)benzenesulfonamide typically involves multi-step organic reactions. One common approach includes:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and selectivity .

Chemical Reactions Analysis

Types of Reactions

3-chloro-4-fluoro-N-(5-oxopyrrolidin-3-yl)benzenesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various derivatives with different functional groups replacing the halogens .

Scientific Research Applications

3-chloro-4-fluoro-N-(5-oxopyrrolidin-3-yl)benzenesulfonamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-chloro-4-fluoro-N-(5-oxopyrrolidin-3-yl)benzenesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. The exact pathways depend on the specific biological context and the nature of the target .

Comparison with Similar Compounds

Research Findings and Implications

  • HIV IN Inhibition: Styrylquinoline-benzenesulfonamide hybrids with para-nitro groups show >90% inhibition, suggesting that the target compound’s chloro/fluoro substituents may offer comparable or slightly reduced activity due to weaker electron-withdrawing effects .
  • PPARγ Modulation: Pyridine-linked benzenesulfonamides (e.g., compound 7) achieve near-native ligand docking scores, implying that the target compound’s pyrrolidinone ring could stabilize interactions with the PPARγ ligand-binding domain .
  • Antimicrobial Potential: Sulfamethoxazole-4-thiazolidinone hybrids () demonstrate broad-spectrum activity, raising the possibility of repurposing the target compound for bacterial targets.

Biological Activity

The compound 3-chloro-4-fluoro-N-(5-oxopyrrolidin-3-yl)benzenesulfonamide is a member of the sulfonamide class, which has garnered attention for its potential biological activities. This article delves into its biological activity, examining its mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C16H14ClFN2O3S\text{C}_{16}\text{H}_{14}\text{ClF}\text{N}_{2}\text{O}_{3}\text{S}

Key Features

  • Chloro and Fluoro Substituents : The presence of chlorine and fluorine atoms enhances the compound's reactivity and biological activity.
  • Pyrrolidinone Moiety : This structural feature is significant for its interaction with biological targets.

Table 1: Structural Characteristics

FeatureDescription
Molecular FormulaC₁₆H₁₄ClFN₂O₃S
Molecular Weight358.81 g/mol
Chloro SubstituentPresent at the 3-position on the benzene ring
Fluoro SubstituentPresent at the 4-position on the benzene ring
Functional GroupSulfonamide

The biological activity of this compound is primarily attributed to its ability to interact with various enzyme targets. The halogen substituents (chlorine and fluorine) are known to influence binding affinity and selectivity towards specific proteins.

Potential Targets

  • Enzymes : The compound may inhibit enzymes involved in metabolic pathways, particularly those related to cancer and inflammation.
  • Receptors : It may act as a modulator for certain receptors involved in cellular signaling.

Pharmacological Properties

Research indicates that compounds similar to this compound exhibit a range of pharmacological properties:

  • Antimicrobial Activity : Preliminary studies suggest potential antimicrobial effects against various pathogens.
  • Anticancer Properties : Some derivatives have shown cytotoxic effects on cancer cell lines, indicating a potential role in cancer therapy.

Study 1: Anticancer Activity

A study evaluated the cytotoxic effects of similar sulfonamide derivatives on breast cancer cell lines (MCF-7). The results indicated that compounds with similar structures exhibited IC50 values ranging from 10 to 20 µM, suggesting moderate to high potency against these cells .

Study 2: Enzyme Inhibition

In vitro studies demonstrated that related compounds inhibited acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). The presence of halogen substituents was correlated with increased inhibitory activity, with IC50 values reported as low as 5.4 µM for selected derivatives .

Table 2: Summary of Biological Activities

Activity TypeTargetObserved EffectReference
AntimicrobialVarious PathogensModerate inhibition
AnticancerMCF-7 Cell LineIC50 = 10 - 20 µM
Enzyme InhibitionAChE/BChEIC50 = 5.4 - 19.2 µM

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